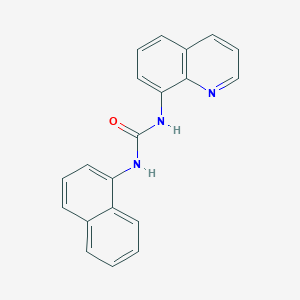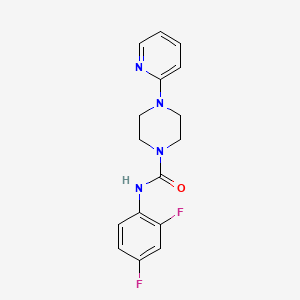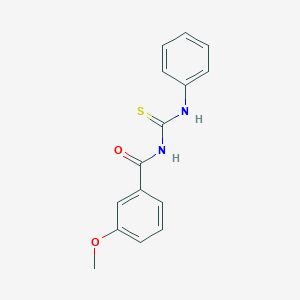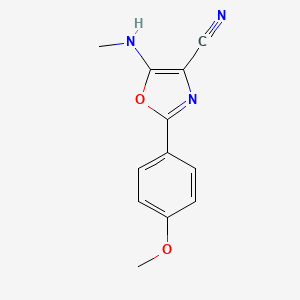
N-1-naphthyl-N'-8-quinolinylurea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-1-naphthyl-N'-8-quinolinylurea, also known as NQO, is a synthetic compound that has been extensively studied for its potential in various scientific research applications. NQO belongs to the class of urea derivatives and is known to exhibit a wide range of biochemical and physiological effects.
Aplicaciones Científicas De Investigación
N-1-naphthyl-N'-8-quinolinylurea has been extensively studied for its potential in various scientific research applications. It has been shown to exhibit anti-tumor, anti-inflammatory, and anti-oxidant properties. N-1-naphthyl-N'-8-quinolinylurea has also been investigated for its potential in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Mecanismo De Acción
The mechanism of action of N-1-naphthyl-N'-8-quinolinylurea is not fully understood. However, it is believed that N-1-naphthyl-N'-8-quinolinylurea exerts its effects by inhibiting the activity of certain enzymes involved in the production of reactive oxygen species (ROS). ROS are known to cause oxidative damage to cells and tissues, leading to various pathological conditions.
Biochemical and Physiological Effects:
N-1-naphthyl-N'-8-quinolinylurea has been shown to exhibit a wide range of biochemical and physiological effects. It has been shown to inhibit the growth of various cancer cells by inducing apoptosis and cell cycle arrest. N-1-naphthyl-N'-8-quinolinylurea has also been shown to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Additionally, N-1-naphthyl-N'-8-quinolinylurea has been shown to exhibit anti-oxidant properties by scavenging free radicals and reducing oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using N-1-naphthyl-N'-8-quinolinylurea in lab experiments is its wide range of biochemical and physiological effects. N-1-naphthyl-N'-8-quinolinylurea has been shown to exhibit anti-tumor, anti-inflammatory, and anti-oxidant properties, making it a valuable tool for studying various pathological conditions. However, one of the limitations of using N-1-naphthyl-N'-8-quinolinylurea in lab experiments is its potential toxicity. N-1-naphthyl-N'-8-quinolinylurea has been shown to exhibit cytotoxic effects at high concentrations, making it important to use appropriate safety measures when handling this compound.
Direcciones Futuras
There are several future directions for research on N-1-naphthyl-N'-8-quinolinylurea. One area of research is the development of novel N-1-naphthyl-N'-8-quinolinylurea analogs with improved pharmacological properties. Another area of research is the investigation of the potential of N-1-naphthyl-N'-8-quinolinylurea in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, further studies are needed to understand the mechanism of action of N-1-naphthyl-N'-8-quinolinylurea and its potential toxicity.
Métodos De Síntesis
The synthesis of N-1-naphthyl-N'-8-quinolinylurea involves the reaction of 1-naphthylamine and 8-hydroxyquinoline in the presence of urea and a suitable solvent. The reaction is carried out under reflux conditions, and the resulting product is purified by recrystallization. The purity of the final product is confirmed by spectroscopic techniques such as NMR and IR.
Propiedades
IUPAC Name |
1-naphthalen-1-yl-3-quinolin-8-ylurea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15N3O/c24-20(22-17-11-3-7-14-6-1-2-10-16(14)17)23-18-12-4-8-15-9-5-13-21-19(15)18/h1-13H,(H2,22,23,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWRUFTCGOBJKOL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2NC(=O)NC3=CC=CC4=C3N=CC=C4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2,4-dimethyl-1-[(4-nitrobenzyl)oxy]benzene](/img/structure/B5831714.png)
![ethyl 4-[({[2-(1-cyclohexen-1-yl)ethyl]amino}carbonothioyl)amino]benzoate](/img/structure/B5831718.png)


![1-(4-fluorophenyl)-2-[(4-phenyl-4H-1,2,4-triazol-3-yl)thio]ethanone](/img/structure/B5831723.png)

![2,2'-[(2,6-dichlorobenzyl)imino]diethanol](/img/structure/B5831736.png)
![N-(3-methoxyphenyl)-2-[(1-methyl-1H-tetrazol-5-yl)thio]acetamide](/img/structure/B5831751.png)
![2-[(1-phenyl-1H-tetrazol-5-yl)thio]benzo-1,4-quinone](/img/structure/B5831754.png)

